(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-31-16-15-27-21-12-9-19(32-2)17-22(21)33-24(27)25-23(28)18-7-10-20(11-8-18)34(29,30)26-13-5-3-4-6-14-26/h7-12,17H,3-6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWHIXCMUZOULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-methoxyethyl chloride under basic conditions.
Sulfonylation: The azepane ring is introduced via sulfonylation using azepane-1-sulfonyl chloride.
Final Coupling: The final step involves coupling the sulfonylated azepane with the methoxyethyl-substituted benzothiazole using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzothiazole core can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Methoxyethyl benzothiazole carboxylic acid.
Reduction: Sulfide derivatives of the original compound.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Bromodomain Inhibition
The compound has been identified as a potential bromodomain inhibitor, which plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. Bromodomain proteins are implicated in various diseases, including cancer. Research indicates that bromodomain inhibitors can disrupt the interaction between bromodomains and acetylated histones, leading to altered gene expression profiles associated with tumorigenesis .
Anticancer Activity
Preliminary studies suggest that (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. This compound's ability to inhibit cell proliferation has been demonstrated in various cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics. The sulfonamide moiety contributes to its antibacterial properties by interfering with folic acid synthesis in bacteria .
Case Study 1: Bromodomain Inhibition
A study published in Nature explored the efficacy of various bromodomain inhibitors, including derivatives of azepan sulfonamides. The results indicated that compounds similar to (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide significantly reduced tumor growth in xenograft models by inhibiting bromodomain-containing proteins involved in oncogenic signaling pathways .
Case Study 2: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, supporting its role as a potential anticancer agent .
Wirkmechanismus
The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with enzyme active sites, while the sulfonyl azepane group can form hydrogen bonds with receptor sites, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Differences
Core Heterocycle :
- The target compound uses a benzothiazole scaffold, whereas analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () employ thiadiazole-isoxazole hybrids. Benzothiazoles generally exhibit higher metabolic stability compared to thiadiazoles due to reduced susceptibility to oxidative degradation .
- Fluorine substitution (e.g., 4-F in ) enhances electronegativity and bioavailability but may reduce solubility .
Substituent Effects: Methoxy groups (6-OCH₃ in the target) improve water solubility but may lower membrane permeability. Ethoxy (6-OCH₂CH₃ in ) increases lipophilicity, favoring blood-brain barrier penetration .
Spectral Characteristics :
- The IR C=O stretch (~1660–1682 cm⁻¹) is consistent across benzamide derivatives, but tautomerism in thione/thiol forms (e.g., in triazoles) alters spectral profiles. The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer .
Biologische Aktivität
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring, a sulfonamide group, and a thiazole moiety. These structural components are critical for its biological activity.
Research indicates that compounds similar to (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are involved in numerous signaling pathways. Compounds that target GPCRs can modulate physiological responses such as neurotransmission and hormonal regulation .
- Enzymatic Inhibition : Some studies suggest that sulfonamides can act as inhibitors of specific enzymes, potentially affecting metabolic pathways in cells .
Biological Activity Data
A summary of the biological activity data for this compound is presented in Table 1 below.
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Inhibition of GPCRs | 12 μM | A1 Adenosine Receptor | |
| Enzymatic inhibition | 10 μM | PRMT5 | |
| Antimicrobial activity | Variable | Various pathogens |
Case Study 1: Neuroleptic Activity
In a study focused on neuroleptic compounds, derivatives similar to (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide were synthesized and tested for their ability to mitigate extrapyramidal side effects while maintaining antiapomorphine effects. The results indicated a promising therapeutic window for compounds with similar structures .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of related sulfonamide compounds against various pathogens. The findings revealed significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Discussion
The biological activity of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide appears to be multifaceted, with implications for both neuropharmacology and antimicrobial therapy. The compound's interaction with GPCRs and its enzymatic inhibition capabilities highlight its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The compound can be synthesized via stepwise reactions involving:
- Thiazolidinone formation : Reacting a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-substituted benzaldehyde) with aniline derivatives (e.g., 4-methoxyaniline) to form intermediates, followed by cyclization with mercaptoacetic acid .
- Sulfonylation : Introducing the azepan-1-ylsulfonyl group via coupling reactions, often using sulfonyl chlorides under basic conditions .
- Purification : Column chromatography (silica gel, eluent gradients) and recrystallization are standard for isolating the final product .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves the Z-configuration of the benzamide moiety and crystal packing .
- HPLC : Validates purity (>95% by area normalization) using reverse-phase columns (C18) and UV detection .
Q. How is the benzo[d]thiazol core synthesized?
- Methodological Answer : The benzo[d]thiazol ring is typically constructed via:
- Cyclocondensation : Reacting 2-aminothiophenol derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic or oxidative conditions .
- Functionalization : Methoxy and methoxyethyl groups are introduced via nucleophilic substitution or Mitsunobu reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in multistep syntheses?
- Methodological Answer :
- Factorial Design : Vary parameters like temperature, catalyst loading, and solvent polarity to identify critical factors .
- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., between reaction time and yield) for continuous-flow synthesis optimization .
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and reduce variability in azepan-1-ylsulfonyl coupling steps .
Q. What strategies resolve discrepancies between HPLC purity and NMR integration data?
- Methodological Answer :
- Orthogonal Analysis : Cross-validate with LC-MS to detect non-UV-active impurities.
- NMR Relaxation Agents : Add Cr(acac) to reduce C relaxation times and improve integration accuracy .
- Isotopic Labeling : Use N or C-enriched intermediates to trace unexpected peaks in complex matrices .
Q. How does the Z-configuration of the benzamide moiety influence bioactivity?
- Methodological Answer :
- Molecular Docking : Compare Z and E isomers against target proteins (e.g., kinases) to assess steric and electronic effects.
- Dynamic NMR : Monitor isomerization kinetics in solution to correlate stability with biological half-life .
- Pharmacophore Modeling : Identify hydrogen-bonding and hydrophobic interactions unique to the Z-form .
Q. What mechanistic insights govern the sulfonylation step with azepane?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate sulfonic anhydrides.
- Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict transition-state energies for nucleophilic attack by azepane .
- Isotope Effects : Use S-labeled sulfonyl chlorides to trace regioselectivity in competing reactions .
Data Contradiction Analysis
Q. How to address inconsistent biological activity across batches?
- Methodological Answer :
- Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., des-methyl analogs) affecting potency.
- Bioassay Standardization : Normalize cell-based assays with internal controls (e.g., staurosporine for cytotoxicity) .
- Polymorph Screening : Test crystallinity (PXRD) and solubility (DSC) to rule out formulation variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
